Parp7-IN-18 Exhibits 27-Fold Higher PARP7 Enzymatic Potency Than Clinical Candidate RBN-2397
In a direct head-to-head comparison, Parp7-IN-18 (Compound 8) demonstrated an IC50 of 0.11 nM against PARP7, which is 27-fold more potent than the clinical-stage inhibitor RBN-2397 (atamparib), which has a reported IC50 of 3.0 nM in the same biochemical assay system [1]. This substantial potency advantage translates to lower compound concentrations required for complete target engagement, reducing off-target risk at pharmacologically relevant doses.
| Evidence Dimension | PARP7 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.11 nM |
| Comparator Or Baseline | RBN-2397 (atamparib) = 3.0 nM |
| Quantified Difference | 27.3-fold lower IC50 (higher potency) |
| Conditions | Biochemical PARP7 enzymatic assay; conditions as described in Eur J Med Chem 2024 |
Why This Matters
Sub-nanomolar potency ensures maximal PARP7 inhibition at low compound concentrations, minimizing off-target pharmacology and enabling robust target validation in vitro and in vivo.
- [1] Xu J, Zhao A, Chen D, et al. Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. Eur J Med Chem. 2024;269:116404. View Source
